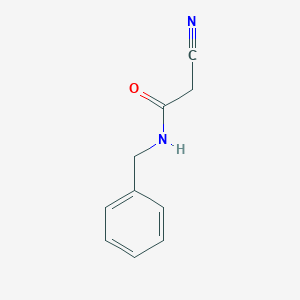

N-Benzyl-2-cyanoacetamid

Übersicht

Beschreibung

N-Benzyl-2-cyanoacetamide is an organic compound that belongs to the class of cyanoacetamides. It is characterized by the presence of a benzyl group attached to the nitrogen atom and a cyano group attached to the carbon atom of the acetamide moiety. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-cyanoacetamide has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

N-Benzyl-2-cyanoacetamide is a derivative of cyanoacetamide . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This interaction with its targets leads to the formation of a variety of heterocyclic compounds .

Biochemical Pathways

The biochemical pathways affected by N-Benzyl-2-cyanoacetamide are those involved in the synthesis of heterocyclic compounds . The compound’s ability to react with common bidentate reagents leads to changes in these pathways, resulting in the formation of a variety of heterocyclic compounds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.59 cm/s .

Result of Action

The molecular and cellular effects of N-Benzyl-2-cyanoacetamide’s action are primarily related to its role in the synthesis of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .

Action Environment

The action of N-Benzyl-2-cyanoacetamide can be influenced by various environmental factors, including temperature and solvent conditions . For example, the compound can react with different amines under various conditions, such as without solvent at room temperature, without solvent at steam bath temperature, or in the presence of a solvent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Benzyl-2-cyanoacetamide can be synthesized through various methods. One common approach involves the reaction of benzylamine with cyanoacetic acid or its esters under basic conditions. The reaction typically proceeds as follows:

Method 1: Benzylamine is reacted with methyl cyanoacetate in the presence of a base such as sodium ethoxide.

Industrial Production Methods: Industrial production of N-benzyl-2-cyanoacetamide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzyl-2-cyanoacetamide undergoes various chemical reactions, including:

Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes to form cyanocinnamides.

Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds such as pyrroles and thiazoles.

Substitution Reactions: The active methylene group in N-benzyl-2-cyanoacetamide can be involved in substitution reactions with electrophiles.

Common Reagents and Conditions:

Bases: Sodium ethoxide, potassium carbonate.

Solvents: Ethanol, dimethylformamide (DMF).

Catalysts: Triethylamine, piperidine.

Major Products Formed:

Cyanocinnamides: Formed through Knoevenagel condensation.

Heterocycles: Pyrroles, thiazoles, and other nitrogen-containing heterocycles.

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-2-cyanoacetamide can be compared with other cyanoacetamide derivatives:

N-Phenyl-2-cyanoacetamide: Similar structure but with a phenyl group instead of a benzyl group. It also participates in similar reactions but may have different biological activities.

N-Methyl-2-cyanoacetamide: Contains a methyl group instead of a benzyl group. It is less bulky and may have different reactivity and applications.

Uniqueness: N-Benzyl-2-cyanoacetamide is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. The benzyl group can provide additional steric hindrance and electronic effects, making it distinct from other cyanoacetamide derivatives.

Biologische Aktivität

N-benzyl-2-cyanoacetamide (NBCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the synthesis, biological activity, and research findings related to NBCA, including case studies and data tables that illustrate its efficacy.

Synthesis of N-benzyl-2-cyanoacetamide Derivatives

N-benzyl-2-cyanoacetamide serves as a key intermediate in the synthesis of various derivatives that exhibit significant biological activity. The compound can undergo cyclization reactions to form heterocycles such as pyrrole, pyrimidine, and pyran derivatives. For instance, the reaction of NBCA with different electrophiles has led to the development of new thiazolidinone and bisthiazolidinone derivatives, which have shown promising antibacterial properties against pathogens like Salmonella typhi .

Table 1: Synthesis Pathways for N-benzyl-2-cyanoacetamide Derivatives

| Reaction Type | Reactants/Conditions | Products | Biological Activity |

|---|---|---|---|

| Cyclization | NBCA + Electrophiles (e.g., salicylaldehyde) | Pyran derivatives | Anticancer |

| Reaction with Isothiocyanates | NBCA + Ethyl isothiocyanate | Thiazolidinone derivatives | Antibacterial |

| Condensation | NBCA + Aroyl isothiocyanate | Mercaptopyrimidine derivatives | Antimicrobial |

Antimicrobial Activity

Research indicates that several derivatives synthesized from N-benzyl-2-cyanoacetamide exhibit significant antimicrobial properties. For example, compounds derived from NBCA have been tested against various bacterial strains, demonstrating effective inhibition. In a study by Aly et al., specific thiazolidinone derivatives showed notable antibacterial activity against Salmonella typhi with minimal inhibitory concentrations (MIC) indicating their potential as therapeutic agents .

Anticancer Activity

The anticancer potential of N-benzyl-2-cyanoacetamide and its derivatives has been explored extensively. A study highlighted the synthesis of novel 6-amino-2-pyridone derivatives from NBCA, which exhibited potent cytotoxicity against a range of cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers. The most promising derivative demonstrated an EC50 value of 15 µM against glioblastoma cells . This indicates that modifications to the NBCA structure can enhance its anticancer properties significantly.

Table 2: Summary of Biological Activities of N-benzyl-2-cyanoacetamide Derivatives

| Compound Name | Activity Type | Target Cells/Organisms | EC50/MIC Value |

|---|---|---|---|

| Thiazolidinone Derivative 1 | Antibacterial | Salmonella typhi | MIC = 10 µg/mL |

| Pyran Derivative 11 | Anticancer | MDA-MB-231 | EC50 = 20 µM |

| Pyrimidine Derivative 5o | Anticancer | Glioblastoma GBM6 | EC50 = 15 µM |

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial activity of several synthesized thiazolidinone derivatives derived from NBCA. The results indicated that compounds with specific substituents on the benzyl group exhibited enhanced antibacterial activity compared to others .

- Anticancer Potential : In another investigation, a series of pyridone derivatives synthesized from NBCA were tested for their cytotoxic effects on various cancer cell lines. The results showed that certain modifications led to increased potency against glioblastoma cells, highlighting the importance of structural variations in enhancing biological activity .

Eigenschaften

IUPAC Name |

N-benzyl-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVMRGYDSQFFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349912 | |

| Record name | N-benzyl-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10412-93-8 | |

| Record name | N-benzyl-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.